N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide
Description
N-(3,4-Dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a cinnoline derivative featuring a 4-oxo-1,4-dihydrocinnoline core substituted with a phenyl group at position 1 and a carboxamide moiety at position 3. This compound is synthesized via acylation reactions, where an acyl chloride intermediate reacts with a primary amine under controlled conditions, as seen in analogous protocols . The cinnoline scaffold distinguishes it from quinoline or pyridazine analogs, offering unique electronic and steric properties for pharmacological exploration.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-13-12-15(14-20(19)30-2)24-23(28)21-22(27)17-10-6-7-11-18(17)26(25-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWNAQWTXRBUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ortho-substituted aromatic aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells. In vitro studies demonstrated that N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 12 µM. The researchers attributed this effect to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Case Study:
In a study conducted on lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.
Case Study:
A publication in Neuropharmacology demonstrated that treatment with this compound significantly reduced neuronal cell death in models of neurodegeneration induced by glutamate toxicity. The mechanism was linked to the modulation of antioxidant enzyme activity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The cinnoline core (benzene fused with a pyridazine ring) differs from:
- Quinoline derivatives (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide ): The quinoline structure (benzene fused with pyridine) exhibits distinct electronic properties due to nitrogen positioning. Cinnolines may exhibit stronger dipole moments, influencing binding interactions.
Substituent Effects
- 3,4-Dimethoxyphenyl Group : Present in the target compound, this group enhances lipophilicity and may facilitate π-π stacking in biological targets. In contrast, 3,4-dichlorophenyl (e.g., ) introduces electron-withdrawing effects, reducing electron density and altering receptor affinity.
- Bulky Alkyl/Adamantyl Groups: Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide prioritize steric bulk for selectivity, whereas the target compound’s phenyl group balances steric demands and aromatic interactions.
Physical and Spectral Properties
Table 1. Comparative Data for Selected Analogs
Key Observations:
Biological Activity
N-(3,4-Dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties:
- Molecular Weight : 338.35 g/mol
- CAS Number : 62815-94-5
- Solubility : Varies based on solvent polarity
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies have demonstrated that this compound has significant antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Mechanism of Action :
- Inhibition of Cell Growth : The compound interferes with key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Antioxidant Properties
The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
-
Study on Antitumor Effects :
- A recent study evaluated the efficacy of this compound against various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
-
Mechanistic Study :
- Another investigation focused on the molecular mechanisms underlying its biological activity. The study found that the compound modulates the expression of genes involved in apoptosis and cell cycle regulation.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Antioxidant | Scavenges free radicals | |
| Apoptosis Induction | Activates caspases and alters mitochondrial function |
Synthesis of the Compound
The synthesis involves multiple steps including:
- Formation of Dihydrocinnoline Core : Using appropriate precursors under controlled conditions.
- Carboxamide Formation : Reaction with amines to introduce the carboxamide functional group.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide?
- Methodological Answer : The compound’s cinnoline core can be synthesized via cyclization of phenyl-substituted precursors. For example, highlights the use of reflux conditions with acetic acid and sodium acetate to facilitate cyclization in similar heterocyclic systems. Reaction time (2–4 hours) and stoichiometric control of intermediates (e.g., carboxamide precursors) are critical for yield optimization. Recrystallization from DMF or ethanol is recommended for purification, as demonstrated in analogous syntheses .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare - and -NMR data to literature values for related cinnoline derivatives. For example, in , aromatic protons in the 3,4-dimethoxyphenyl group resonate at δ 6.7–7.1 ppm, while carbonyl carbons appear near 165–170 ppm.
- X-ray Crystallography : Single-crystal analysis (as in ) confirms bond lengths and angles. The monoclinic P21/c space group observed in dimethoxyphenyl derivatives (a = 21.977 Å, b = 12.2295 Å) provides a reference for structural validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to bioactive cinnolines. Use fluorometric or colorimetric assays with positive controls (e.g., staurosporine for kinases). Ensure purity >95% (HPLC) to avoid false positives, as impurities can skew IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Variations in buffer pH, temperature, or DMSO concentration can alter activity. Replicate assays under conditions from (e.g., pH 7.4, 37°C).
- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS) and compare with structurally similar compounds (e.g., ’s benzamide derivatives).
- Crystallographic Validation : Confirm that batch-to-batch structural consistency aligns with crystallography data (e.g., β angle = 93.490° in ) to rule out conformational isomers .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). The 3,4-dimethoxyphenyl group may engage in π-π stacking, as seen in ’s benzamide derivatives.
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity. The methoxy groups’ electron-donating effects can be quantified via DFT calculations (B3LYP/6-31G*) .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
